molecular formula C11H9F3N2OS B14479082 Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- CAS No. 72239-23-7

Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)-

Cat. No.: B14479082
CAS No.: 72239-23-7
M. Wt: 274.26 g/mol
InChI Key: JFTNBMCRGVAGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)-: is a chemical compound with the molecular formula C10H10N2OS . This compound is known for its unique structure, which includes a benzamide core, a thiazole ring, and a trifluoromethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a benzamide derivative with a thiazole precursor in the presence of a trifluoromethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or high-pressure reactors to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like hydrogen peroxide in acidic or basic media. Reduction reactions often involve reducing agents like lithium aluminum hydride in anhydrous solvents. Substitution reactions may require catalysts such as palladium or copper complexes to facilitate the exchange of functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups. Reduction reactions can produce reduced compounds with fewer double bonds or functional groups. Substitution reactions result in the formation of new compounds with different substituents replacing the original functional groups .

Scientific Research Applications

Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, resulting in changes in cellular processes. The trifluoromethyl group and thiazole ring play crucial roles in determining the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-(4,5-dihydro-2-thiazolyl)-2-ethoxy-: This compound has a similar structure but with an ethoxy group instead of a trifluoromethyl group.

    Benzamide, N-(4,5-dihydro-2-thiazolyl)-4-methyl-: This compound features a methyl group in place of the trifluoromethyl group.

    Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-chloro-: This compound contains a chloro group instead of the trifluoromethyl group.

Uniqueness

Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications. The trifluoromethyl group also influences the compound’s binding affinity and specificity for molecular targets, distinguishing it from other similar compounds .

Properties

CAS No.

72239-23-7

Molecular Formula

C11H9F3N2OS

Molecular Weight

274.26 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C11H9F3N2OS/c12-11(13,14)8-3-1-2-7(6-8)9(17)16-10-15-4-5-18-10/h1-3,6H,4-5H2,(H,15,16,17)

InChI Key

JFTNBMCRGVAGAE-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.